3-(1,1-Dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinone
3-(1,1-Dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinone
Brand Name:
Vulcanchem
CAS No.:
303776-73-0
VCID:
VC0137231
InChI:
InChI=1S/C16H11N3O4S/c20-14-9-5-1-2-6-10(9)18-16(21)13(14)15-17-11-7-3-4-8-12(11)24(22,23)19-15/h1-8,17,19H,(H,18,21)/b15-13+
SMILES:
C1=CC=C2C(=C1)C(=O)C(=C3NC4=CC=CC=C4S(=O)(=O)N3)C(=O)N2
Molecular Formula:
C16H11N3O4S
Molecular Weight:
341.3 g/mol
3-(1,1-Dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinone
CAS No.: 303776-73-0
Reference Standards
VCID: VC0137231
Molecular Formula: C16H11N3O4S
Molecular Weight: 341.3 g/mol
CAS No. | 303776-73-0 |
---|---|
Product Name | 3-(1,1-Dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinone |
Molecular Formula | C16H11N3O4S |
Molecular Weight | 341.3 g/mol |
IUPAC Name | (3E)-3-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-ylidene)-1H-quinoline-2,4-dione |
Standard InChI | InChI=1S/C16H11N3O4S/c20-14-9-5-1-2-6-10(9)18-16(21)13(14)15-17-11-7-3-4-8-12(11)24(22,23)19-15/h1-8,17,19H,(H,18,21)/b15-13+ |
Standard InChIKey | UHLOAZFVBKSGKL-FYWRMAATSA-N |
Isomeric SMILES | C1=CC=C2C(=C1)C(=O)/C(=C\3/NC4=CC=CC=C4S(=O)(=O)N3)/C(=O)N2 |
SMILES | C1=CC=C2C(=C1)C(=O)C(=C3NC4=CC=CC=C4S(=O)(=O)N3)C(=O)N2 |
Canonical SMILES | C1=CC=C2C(=C1)C(=O)C(=C3NC4=CC=CC=C4S(=O)(=O)N3)C(=O)N2 |
PubChem Compound | 5331371 |
Last Modified | Nov 09 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume